molecular formula C11H18N4O B15279220 4-Isopropoxy-6-(piperazin-1-yl)pyrimidine

4-Isopropoxy-6-(piperazin-1-yl)pyrimidine

Cat. No.: B15279220
M. Wt: 222.29 g/mol
InChI Key: ZXUDMHPLAGDPPN-UHFFFAOYSA-N
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Description

4-Isopropoxy-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound with the molecular formula C11H18N4O. It features a pyrimidine ring substituted with an isopropoxy group at the 4-position and a piperazine ring at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxy-6-(piperazin-1-yl)pyrimidine typically involves the reaction of 4-chloro-6-(piperazin-1-yl)pyrimidine with isopropyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the chlorine atom with the isopropoxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxy-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Isopropoxy-6-(piperazin-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropoxy-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can influence various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Isopropoxy-6-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isopropoxy group and a piperazine ring on the pyrimidine core makes it a versatile scaffold for drug design and other applications .

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

4-piperazin-1-yl-6-propan-2-yloxypyrimidine

InChI

InChI=1S/C11H18N4O/c1-9(2)16-11-7-10(13-8-14-11)15-5-3-12-4-6-15/h7-9,12H,3-6H2,1-2H3

InChI Key

ZXUDMHPLAGDPPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=NC(=C1)N2CCNCC2

Origin of Product

United States

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